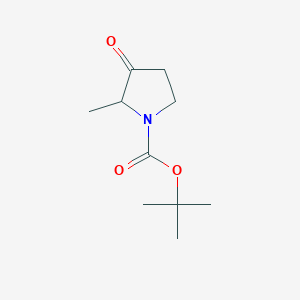

tert-Butyl 2-methyl-3-oxopyrrolidine-1-carboxylate

Description

BenchChem offers high-quality tert-Butyl 2-methyl-3-oxopyrrolidine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-Butyl 2-methyl-3-oxopyrrolidine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl 2-methyl-3-oxopyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO3/c1-7-8(12)5-6-11(7)9(13)14-10(2,3)4/h7H,5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQBIJMMPYGOFFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)CCN1C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Introduction: The Strategic Importance of the Pyrrolidine Scaffold

An In-depth Technical Guide to the Synthesis and Application of Substituted N-Boc-3-Oxopyrrolidines

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and FDA-approved pharmaceuticals.[1] Its prevalence stems from its three-dimensional structure, which allows for precise spatial orientation of substituents to interact with biological targets, and its favorable physicochemical properties, including aqueous solubility. The introduction of a carbonyl group at the 3-position and a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom yields tert-butyl 3-oxopyrrolidine-1-carboxylate, a highly versatile and reactive building block for chemical synthesis.

This guide focuses specifically on the synthesis and potential applications of tert-Butyl 2-methyl-3-oxopyrrolidine-1-carboxylate . A dedicated CAS (Chemical Abstracts Service) number for this precise structure is not prominently listed in major chemical databases, suggesting it is a novel or specialized intermediate rather than a widely available commercial product. The most closely related commercially available compound with a registered CAS number is 1-tert-Butyl 2-methyl 3-oxopyrrolidine-1,2-dicarboxylate (CAS: 194924-96-4) , which features an additional methoxycarbonyl group at the C-2 position.[2][3]

Therefore, this document will provide a comprehensive overview of the parent scaffold, tert-butyl 3-oxopyrrolidine-1-carboxylate (commonly known as N-Boc-3-pyrrolidinone), and extrapolate from established chemical principles to detail robust methodologies for the stereoselective synthesis of its C-2 methylated analog. We will explore the rationale behind synthetic choices, the compound's potential as a chiral building block, and its applications in the broader context of drug discovery.

PART 1: Physicochemical and Spectroscopic Profile

Understanding the fundamental properties of the core scaffold is essential before exploring its derivatives. The data presented here is for the parent compound, tert-Butyl 3-oxopyrrolidine-1-carboxylate (CAS: 101385-93-7) , which serves as a baseline for predicting the characteristics of its C-2 methylated analog.[4]

Key Physicochemical Data

| Property | Value | Source |

| CAS Number | 101385-93-7 | PubChem[4] |

| Molecular Formula | C₉H₁₅NO₃ | PubChem[4] |

| Molecular Weight | 185.22 g/mol | PubChem[4] |

| Appearance | White to pale yellow solid | Guidechem[5] |

| Solubility | Soluble in polar organic solvents like ethanol, acetonitrile, and DMF. Low solubility in non-polar solvents. | Guidechem[5] |

Spectroscopic Signature and the Impact of C-2 Methylation

The spectroscopic data provides the structural fingerprint of the molecule. The introduction of a methyl group at the C-2 position, adjacent to the nitrogen and the carbonyl, would induce predictable shifts in the NMR and IR spectra.

-

¹H NMR Spectroscopy : The addition of a methyl group at C-2 would introduce a new doublet signal (integrating to 3H) coupled to the proton at the C-2 position. The C-2 proton would, in turn, appear as a quartet or multiplet. The protons on C-4 and C-5 would also experience slight shifts due to the altered electronic environment.

-

¹³C NMR Spectroscopy : A new signal for the methyl carbon would appear in the aliphatic region (typically 15-25 ppm). The signal for the C-2 carbon would shift downfield due to the substitution.

-

Infrared (IR) Spectroscopy : The characteristic IR spectrum, dominated by the strong carbonyl (C=O) stretch of the ketone (around 1740-1760 cm⁻¹) and the urethane carbonyl of the Boc group (around 1690-1710 cm⁻¹), would remain largely the same.[6] The primary change would be in the C-H stretching and bending regions due to the additional methyl group.

PART 2: Synthesis and Methodologies

The synthesis of tert-butyl 2-methyl-3-oxopyrrolidine-1-carboxylate is not a trivial one-step process. It requires a multi-step, strategic approach that controls both regioselectivity (methylation at C-2 vs. C-4) and stereoselectivity (if a specific enantiomer is desired). The most logical approach involves the α-functionalization of a pre-formed N-Boc-3-oxopyrrolidine core.

Proposed Synthetic Workflow: α-Methylation of N-Boc-3-oxopyrrolidinone

This strategy leverages the reactivity of the α-protons adjacent to the ketone. The key challenge is to selectively form the enolate at the C-2 position over the C-4 position. Direct methylation is often difficult to control; therefore, a more robust, two-step formylation/methylation sequence is proposed.

Caption: Proposed workflow for the synthesis of the target compound.

Detailed Experimental Protocol (Hypothetical)

Objective: To synthesize tert-butyl 2-methyl-3-oxopyrrolidine-1-carboxylate from tert-butyl 3-oxopyrrolidine-1-carboxylate.

Pillar of Trustworthiness: This protocol is designed as a self-validating system. Each step yields a stable intermediate whose structure can be confirmed by standard analytical techniques (TLC, NMR, MS) before proceeding, ensuring the integrity of the synthetic pathway.

Step 1: Regioselective Formylation at C-2

-

Rationale: The formyl group is introduced as a "handle" to direct subsequent methylation specifically to the C-2 position. The C-2 protons are generally more acidic than the C-4 protons due to the inductive effect of the adjacent nitrogen atom, favoring enolate formation at this site under kinetic control.

-

Suspend sodium hydride (1.1 eq.) in anhydrous THF under a nitrogen atmosphere at 0 °C.

-

Slowly add a solution of tert-butyl 3-oxopyrrolidine-1-carboxylate (1.0 eq.) in anhydrous THF.

-

Stir the mixture for 30 minutes at 0 °C.

-

Add ethyl formate (1.5 eq.) and allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction carefully with saturated aqueous NH₄Cl and extract with ethyl acetate.

-

Purify the crude product via column chromatography to yield the 2-formyl intermediate.

Step 2: Methylation of the Formylated Intermediate

-

Rationale: The presence of the formyl group increases the acidity of the remaining C-2 proton, allowing for its clean removal with a mild base and subsequent alkylation with methyl iodide.

-

Dissolve the 2-formyl intermediate (1.0 eq.) in acetone or DMF.

-

Add potassium carbonate (K₂CO₃, 2.0 eq.) and methyl iodide (MeI, 1.2 eq.).

-

Stir the mixture at room temperature for 12-24 hours, monitoring by TLC.

-

Filter the solid and concentrate the solvent under reduced pressure.

-

Purify the residue by column chromatography to obtain the 2-formyl-2-methyl intermediate.

Step 3: Deformylation

-

Rationale: The final step removes the formyl group via a retro-Claisen condensation, yielding the desired C-2 methylated product.

-

Dissolve the 2-formyl-2-methyl intermediate (1.0 eq.) in methanol.

-

Add a catalytic amount of sodium methoxide (NaOMe, 0.1 eq.).

-

Stir the reaction at room temperature for 2-4 hours until TLC indicates complete consumption of the starting material.

-

Neutralize with a weak acid (e.g., acetic acid) and concentrate.

-

Purify by column chromatography to isolate the final product, tert-butyl 2-methyl-3-oxopyrrolidine-1-carboxylate.

PART 3: Applications in Drug Discovery and Development

The introduction of a methyl group at the C-2 position of the N-Boc-3-oxopyrrolidine scaffold has significant implications for its use in medicinal chemistry.

Creation of a Chiral Center

The methylation step creates a new stereocenter at the C-2 position. This is critically important for drug development, as different enantiomers of a drug can have vastly different pharmacological activities and safety profiles. By using chiral synthesis methods, such as asymmetric alkylation or starting from enantiomerically pure materials like (S)- or (R)-proline derivatives, specific stereoisomers of the target compound can be accessed.[7][8] This allows for the synthesis of enantiopure libraries for screening against biological targets.

A Versatile Building Block

The resulting tert-butyl 2-methyl-3-oxopyrrolidine-1-carboxylate is a trifunctional building block, offering three sites for further chemical modification:

-

The Ketone (C-3): Can undergo reductive amination to install diverse amine side chains, Wittig reactions to form alkenes, or serve as a handle for further cyclizations.

-

The Boc-Protected Nitrogen (N-1): The Boc group is stable under many reaction conditions but can be easily removed with acid (e.g., TFA), revealing a secondary amine that can be functionalized via acylation, alkylation, or reductive amination.[5]

-

The C-2 Position: The presence of the methyl group provides a specific steric and electronic profile that can be crucial for binding to a target protein pocket.

This multi-functional nature makes it an ideal starting point for generating libraries of complex molecules for high-throughput screening, particularly in the search for novel enzyme inhibitors or receptor modulators.[9]

Caption: Functionalization points of the target molecule.

PART 4: Safety and Handling

Based on the GHS classification for the parent compound, tert-butyl 3-oxopyrrolidine-1-carboxylate, the C-2 methylated analog should be handled with appropriate care.

-

Hazard Statements: Assumed to be similar to the parent compound: Causes skin irritation (H315), Causes serious eye irritation (H319), and may cause respiratory irritation (H335).[4]

-

Precautionary Measures:

-

Wear protective gloves, eye protection, and face protection (P280).

-

Use only in a well-ventilated area. Avoid breathing dust/fume/gas/mist/vapors/spray (P261, P271).

-

Wash skin thoroughly after handling (P264).

-

Store in a cool, dry place under an inert atmosphere, as the compound may be air and heat sensitive.

-

References

- Stereoselective Synthesis of Quaternary Pyrrolidine-2,3-diones and β-Amino Acids. (Source: NIH) [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5568630/]

- Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (Source: MDPI) [Link: https://www.mdpi.com/1420-3049/27/19/6688]

- What are the characteristics, chemical properties, and applications of N-Boc-3-pyrrolidinone? (Source: Guidechem) [Link: https://www.guidechem.com/news/what-are-the-characteristics-chemical-properties-and-applications-of-n-boc-3-pyrrolidinone-101385-93-7-1010019.html]

- Synthesis of unique pyrrolidines for drug discovery. (Source: Enamine) [Link: https://enamine.net/images/brochures/Pyrrolidines.pdf]

- Tert-butyl 3-oxopyrrolidine-1-carboxylate. (Source: PubChem) [Link: https://pubchem.ncbi.nlm.nih.gov/compound/471360]

- Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations. (Source: ACS Publications) [Link: https://pubs.acs.org/doi/10.1021/jacsau.2c00293]

- Pyrrolidine synthesis. (Source: Organic Chemistry Portal) [Link: https://www.organic-chemistry.org/synthesis/heterocycles/cyclic-amines/pyrrolidines.shtm]

- 1-tert-Butyl 2-methyl 3-oxopyrrolidine-1,2-dicarboxylate. (Source: BLD Pharm) [Link: https://www.bldpharm.com/products/194924-96-4.html]

- N-Boc-pyrrolidine. (Source: PubChem) [Link: https://pubchem.ncbi.nlm.nih.gov/compound/643455]

- 1-(tert-Butyl) 3-methyl 4-oxopyrrolidine-1,3-dicarboxylate. (Source: ChemScene) [Link: https://www.chemscene.

- 1-Boc-3-pyrrolidinol. (Source: PubChem) [Link: https://pubchem.ncbi.nlm.nih.gov/compound/4416939]

- SUPPLEMENTARY INFORMATION. (Source: Macmillan Group - Princeton University) [Link: https://www.nature.com/articles/nature19056.epdf?sharing_token=b-vYd_o2f5u9YyRVaE0sOdRgN0jAjWel9jnR3ZoTv0Pw4a8oYJaelr2uYk2s2h0uX-l_63uXbK5D20f0Z2W2b-h_g22G-1z2T-y_b-4s5f6g7h8i9j0k1l2m3n4o5p6q7r8s9t0u1v2w3x4y5z6]

- N-Boc-pyrrolidine 97. (Source: Sigma-Aldrich) [Link: https://www.sigmaaldrich.com/US/en/product/aldrich/427055]

- 1-(TERT-BUTOXYCARBONYL)-2-PYRROLIDINONE. (Source: ChemicalBook) [Link: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB8711999.htm]

- SYNTHESIS AND RU(II)-BINAP REDUCTION OF A KETOESTER DERIVED FROM HYDROXYPROLINE. (Source: Organic Syntheses Procedure) [Link: http://www.orgsyn.org/demo.aspx?prep=v77p0226]

- tert-butyl 3-oxopyrrolidine-1-carboxylate-2,2,4,4,5,5-d6. (Source: ChemBK) [Link: https://www.chembk.

- 1-tert-Butyl 2-methyl 3-oxopyrrolidine-1,2-dicarboxylate. (Source: J&K Scientific) [Link: https://www.jk-sci.com/product-detail/194924-96-4.html]

- Metabolically Stable tert-Butyl Replacement. (Source: NIH) [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4018151/]

- 1-tert-Butyl 2-methylpyrrolidine-1,2-dicarboxylate. (Source: Sigma-Aldrich) [Link: https://www.sigmaaldrich.com/US/en/product/aldrich/cds003759]

- (r)-3-hydroxymethyl-pyrrolidine-1-carboxylic acid tert-butyl ester(138108-72-2) 1 h nmr. (Source: ChemicalBook) [Link: https://www.chemicalbook.com/spectrumen_138108-72-2_1HNMR.htm]

- 1-tert-Butoxycarbonyl-3-pyrrolidone. (Source: Tokyo Chemical Industry) [Link: https://www.tcichemicals.com/IN/en/p/B3589]

- A process for the preparation of tert-butyl (r) - 3 -vinylpyrrolidine- i - carboxylate and intermediates therefor. (Source: Google Patents) [Link: https://patents.google.

- Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. (Source: Atlantis Press) [Link: https://www.atlantis-press.com/proceedings/ammee-15/25838217]

- Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis. (Source: PubMed Central) [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2532569/]

- tert-Butyl 3,3-Difluoro-4-oxopyrrolidine-1-carboxylate. (Source: PubChem) [Link: https://pubchem.ncbi.nlm.nih.gov/compound/46839931]

- tert-Butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate. (Source: BLD Pharm) [Link: https://www.bldpharm.com/products/170491-63-1.html]

- tert-butyl (3S)-3-aminopyrrolidine-1-carboxylate. (Source: PubChem) [Link: https://pubchem.ncbi.nlm.nih.gov/compound/854071]

- tert-butyl 1H-pyrrole-1-carboxylate. (Source: PubChem) [Link: https://pubchem.ncbi.nlm.nih.gov/compound/643494]

- tert-butyl 3-oxopyrrolidine-1-carboxylate. (Source: Appretech Scientific Limited) [Link: https://www.appretech.

Sources

- 1. enamine.net [enamine.net]

- 2. 194924-96-4|1-tert-Butyl 2-methyl 3-oxopyrrolidine-1,2-dicarboxylate|BLD Pharm [bldpharm.com]

- 3. jk-sci.com [jk-sci.com]

- 4. Tert-butyl 3-oxopyrrolidine-1-carboxylate | C9H15NO3 | CID 471360 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Page loading... [wap.guidechem.com]

- 6. macmillan.princeton.edu [macmillan.princeton.edu]

- 7. mdpi.com [mdpi.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to tert-Butyl 2-methyl-3-oxopyrrolidine-1-carboxylate and its Analogs: Versatile Scaffolds in Modern Drug Discovery

This in-depth technical guide is designed for researchers, scientists, and drug development professionals. It provides a comprehensive overview of tert-butyl 2-methyl-3-oxopyrrolidine-1-carboxylate, a chiral building block with significant potential in medicinal chemistry. Due to the limited public data on this specific molecule, this guide also extensively covers its parent analog, tert-butyl 3-oxopyrrolidine-1-carboxylate, to provide a solid foundation and comparative context. We will delve into the chemical properties, synthesis, and applications of these valuable heterocyclic intermediates.

Introduction: The Significance of the Pyrrolidinone Core

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in a multitude of FDA-approved drugs.[1] Its five-membered saturated structure offers a three-dimensional geometry that allows for the precise spatial arrangement of functional groups, which is crucial for effective interaction with biological targets.[1] The introduction of a carbonyl group to form a pyrrolidinone, and the protection of the nitrogen atom with a tert-butoxycarbonyl (Boc) group, creates a stable and versatile intermediate for the synthesis of complex molecules. The Boc protecting group is ideal for multi-step syntheses as it is stable under a wide range of reaction conditions but can be readily removed under acidic conditions.

The Foundational Analog: tert-Butyl 3-oxopyrrolidine-1-carboxylate

To fully appreciate the nuances of the 2-methyl substituted target molecule, it is essential to first understand its well-documented parent compound, tert-butyl 3-oxopyrrolidine-1-carboxylate.

Chemical Identity and Synonyms

This compound is a widely used building block in organic synthesis and medicinal chemistry.[2][3]

| Property | Value | Source |

| IUPAC Name | tert-butyl 3-oxopyrrolidine-1-carboxylate | PubChem |

| CAS Number | 101385-93-7 | PubChem |

| Molecular Formula | C₉H₁₅NO₃ | PubChem |

| Molecular Weight | 185.22 g/mol | PubChem |

| Canonical SMILES | CC(C)(C)OC(=O)N1CCC(=O)C1 | PubChem |

| InChIKey | JSOMVCDXPUXKIC-UHFFFAOYSA-N | PubChem |

Common Synonyms:

-

N-Boc-3-pyrrolidinone[2]

-

1-Boc-3-pyrrolidinone[2]

-

1-(tert-butoxycarbonyl)-3-pyrrolidinone

-

3-Oxopyrrolidine-1-carboxylic acid tert-butyl ester[2]

Synthesis Overview

The synthesis of tert-butyl 3-oxopyrrolidine-1-carboxylate is well-established. A common synthetic pathway is outlined below.

Caption: Generalized synthetic workflow for tert-butyl 3-oxopyrrolidine-1-carboxylate.

A typical synthesis involves the Michael addition of glycine with ethyl acrylate, followed by N-protection with a Boc group. The subsequent intramolecular Dieckmann condensation yields a β-keto ester, which upon decarboxylation, affords the desired product.

Applications in Drug Development

tert-Butyl 3-oxopyrrolidine-1-carboxylate is a crucial intermediate for a variety of pharmacologically active compounds. The ketone functionality serves as a handle for further chemical modifications, such as reductive amination to introduce diverse side chains or as a precursor for the synthesis of spirocyclic systems.[2]

The Chiral Target: tert-Butyl (R)-2-methyl-3-oxopyrrolidine-1-carboxylate

The introduction of a methyl group at the 2-position of the pyrrolidinone ring introduces a chiral center, opening avenues for the development of stereospecific pharmaceuticals.

Chemical Identity

While public data is limited, the (R)-enantiomer of this compound is commercially available, indicating its utility in specialized synthetic applications.

| Property | Value | Source |

| IUPAC Name | tert-butyl (2R)-2-methyl-3-oxopyrrolidine-1-carboxylate | Enamine |

| CAS Number | 2380854-35-1 | Enamine |

| Molecular Formula | C₁₀H₁₇NO₃ | - |

| Molecular Weight | 199.25 g/mol | - |

| Canonical SMILES | CC1C(=O)CCN1C(=O)OC(C)(C)C | - |

| InChIKey | Not readily available | - |

Common Synonyms:

-

(R)-N-Boc-2-methyl-3-pyrrolidinone

-

(R)-1-Boc-2-methyl-3-pyrrolidinone

Postulated Synthesis

A potential synthetic route to tert-butyl 2-methyl-3-oxopyrrolidine-1-carboxylate could be envisioned starting from a protected α-methyl-β-alanine derivative, following a similar synthetic logic as its non-methylated analog.

Caption: A plausible high-level synthetic approach to the target molecule.

Potential Applications in Medicinal Chemistry

The pyrrolidine scaffold is a key component in a wide range of therapeutic agents. The introduction of a methyl group at the 2-position can influence the compound's conformational preferences and its interactions with biological targets. This can lead to improved potency, selectivity, and pharmacokinetic properties.[4]

Potential Therapeutic Areas:

-

Oncology: Pyrrolidine derivatives have been investigated as inhibitors of various kinases and other enzymes involved in cancer progression.

-

Infectious Diseases: The scaffold is present in several antiviral and antibacterial agents.

-

Central Nervous System (CNS) Disorders: The pyrrolidine core is found in drugs targeting CNS receptors and enzymes.

Experimental Protocols: A Representative Example

Protocol: Asymmetric α-Arylation of N-Boc Pyrrolidine

This procedure is adapted from a published method and demonstrates the stereoselective functionalization of the pyrrolidine ring.[5]

Step 1: Deprotonation

-

To an oven-dried, nitrogen-flushed round-bottomed flask, add N-Boc-pyrrolidine and a suitable solvent (e.g., MTBE).

-

Add a chiral ligand (e.g., (+)-sparteine).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a strong base (e.g., sec-BuLi) while maintaining the low temperature.

-

Stir the reaction mixture at -78 °C for several hours.

Step 2: Transmetalation

-

To the solution from Step 1, slowly add a solution of ZnCl₂ in THF, keeping the temperature below -65 °C.

-

Allow the reaction to warm to room temperature and stir for an additional period.

Step 3: Negishi Coupling

-

In a separate flask, prepare the palladium catalyst by mixing Pd(OAc)₂ and a suitable phosphine ligand (e.g., t-Bu₃P·HBF₄) in a solvent.

-

Add the aryl bromide to the catalyst mixture.

-

Transfer the organozinc reagent from Step 2 to the catalyst mixture.

-

Heat the reaction mixture until the starting materials are consumed (monitor by TLC or LC-MS).

Step 4: Work-up and Purification

-

Quench the reaction with a suitable aqueous solution (e.g., saturated NH₄Cl).

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Conclusion and Future Outlook

tert-Butyl 2-methyl-3-oxopyrrolidine-1-carboxylate represents a valuable, yet under-documented, chiral building block for drug discovery. By understanding the chemistry of its parent analog, tert-butyl 3-oxopyrrolidine-1-carboxylate, and the broader importance of the pyrrolidine scaffold, researchers can better appreciate its potential. The commercial availability of the (R)-enantiomer suggests its use in targeted, stereospecific syntheses. Further research into the synthesis and applications of this compound is warranted and will likely lead to the discovery of novel therapeutic agents.

References

-

NINGBO INNO PHARMCHEM CO.,LTD. The Role of N-Boc-3-pyrrolidinone in Modern Pharmaceutical Synthesis. 2025. [Link]

-

Organic Syntheses Procedure. [Link]

Sources

physicochemical properties of tert-Butyl 2-methyl-3-oxopyrrolidine-1-carboxylate

An In-Depth Technical Guide to the Physicochemical Properties of tert-Butyl (R)-2-methyl-3-oxopyrrolidine-1-carboxylate

Introduction: Navigating a Novel Chiral Building Block

This technical guide provides a comprehensive analysis of tert-Butyl (R)-2-methyl-3-oxopyrrolidine-1-carboxylate (CAS No. 2380854-35-1), a chiral heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. The pyrrolidinone scaffold is a cornerstone of modern pharmacology, recognized as a "privileged scaffold" due to its prevalence in numerous natural products and FDA-approved drugs.[1][2] The three-dimensional architecture imparted by its sp³-hybridized carbon atoms offers a distinct advantage over flat aromatic systems, enabling more specific and complex interactions with biological targets.[1]

It is important to note that while the synthetic utility of the broader class of N-Boc-pyrrolidines is well-documented, specific experimental data for tert-Butyl (R)-2-methyl-3-oxopyrrolidine-1-carboxylate is limited in publicly available literature. This guide addresses this gap by combining the available supplier data with reasoned scientific predictions based on established chemical principles and extensive data from its closely related, unmethylated analog, tert-butyl 3-oxopyrrolidine-1-carboxylate (CAS No. 101385-93-7). This approach provides a robust framework for researchers to understand and utilize this novel chiral building block.

Physicochemical and Structural Properties

The introduction of a methyl group at the C2 position adjacent to the ketone is expected to subtly influence the molecule's physical properties. The following table summarizes the known and predicted properties of the title compound, with data for its unmethylated analog provided for comparative analysis.

| Property | tert-Butyl (R)-2-methyl-3-oxopyrrolidine-1-carboxylate | tert-Butyl 3-oxopyrrolidine-1-carboxylate (Analog for Comparison) |

| CAS Number | 2380854-35-1[3] | 101385-93-7[4][5] |

| Molecular Formula | C₁₀H₁₇NO₃[3] | C₉H₁₅NO₃[4][5] |

| Molecular Weight | 199.25 g/mol [3] | 185.22 g/mol [4][5] |

| Appearance | Not specified | White to yellow low melting solid[4] |

| Melting Point | Not available | 34-38 °C[5][6] |

| Boiling Point | Predicted: Not available | Predicted: 270.9 ± 33.0 °C[5] |

| Density | Predicted: Not available | Predicted: 1.133 ± 0.06 g/cm³[5] |

| Water Solubility | Predicted: Insoluble | Insoluble in water[5][7] |

| Solubility in Organics | Predicted: Soluble in methanol, ethyl acetate, DCM | Soluble in Methanol, Ethyl Acetate, Dichloromethane[5] |

| pKa | Predicted: Not available | Predicted: -1.79 ± 0.20[5] |

| SMILES | O=C(OC(C)(C)C)N(CC1)C1=O[3] | CC(C)(C)OC(=O)N1CCC(=O)C1[8] |

Proposed Asymmetric Synthesis Protocol

The enantioselective synthesis of 2-substituted pyrrolidines is a well-established field, with the asymmetric deprotonation of N-Boc-pyrrolidine being a cornerstone methodology.[9][10][11] The following protocol outlines a plausible and robust synthetic route to obtain the title compound with high enantiomeric purity. This multi-step process leverages established, high-yield reactions, providing a self-validating system for its synthesis.

Workflow for the Asymmetric Synthesis

Caption: Proposed synthetic workflow for tert-Butyl (R)-2-methyl-3-oxopyrrolidine-1-carboxylate.

Step-by-Step Methodology

Protocol 1: Asymmetric Synthesis of (R)-N-Boc-2-methylpyrrolidine

-

Rationale: This step establishes the crucial C2 stereocenter. The use of a chiral ligand, such as a (+)-sparteine surrogate, complexes with sec-butyllithium to form a chiral base. This complex selectively removes the pro-R proton at one of the α-carbons of N-Boc-pyrrolidine. The resulting organolithium species is configurationally stable at low temperatures and can be trapped with an electrophile (methyl iodide) to yield the desired (R)-enantiomer with high enantioselectivity.[9][12]

-

Procedure:

-

To a solution of N-Boc-pyrrolidine (1.0 eq) and a (+)-sparteine surrogate (1.2 eq) in anhydrous diethyl ether at -78 °C under an argon atmosphere, add sec-butyllithium (1.2 eq) dropwise.

-

Stir the resulting solution at -78 °C for 1 hour.

-

Add methyl iodide (1.5 eq) dropwise to the reaction mixture.

-

Allow the reaction to slowly warm to room temperature and stir overnight.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Separate the organic layer, and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield (R)-N-Boc-2-methylpyrrolidine.

-

Protocol 2: Oxidation to tert-Butyl (R)-2-methyl-3-oxopyrrolidine-1-carboxylate

-

Rationale: The final step involves the oxidation of the C3 methylene group adjacent to the nitrogen atom to a ketone. A powerful oxidizing agent, such as a ruthenium-based system, is effective for this transformation. The reaction is typically performed in a biphasic solvent system to facilitate both the oxidation and workup.

-

Procedure:

-

To a vigorously stirred solution of (R)-N-Boc-2-methylpyrrolidine (1.0 eq) in a mixture of dichloromethane, acetonitrile, and water, add sodium periodate (NaIO₄) (4.0 eq).

-

Add a catalytic amount of ruthenium(III) chloride hydrate (RuCl₃·H₂O) (0.02 eq).

-

Stir the reaction mixture at room temperature for 24-48 hours, monitoring the progress by TLC.

-

Upon completion, dilute the reaction with dichloromethane and separate the layers.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to afford the final compound.

-

Spectroscopic Characterization (Analog-Based)

Reference Spectral Data for tert-Butyl 3-oxopyrrolidine-1-carboxylate (CAS 101385-93-7):

-

¹H NMR: Data for a closely related isomer suggests characteristic peaks for the Boc group protons around 1.46 ppm (singlet, 9H) and multiplets for the pyrrolidine ring protons.

-

¹³C NMR: Expected signals include the carbamate carbonyl (~155 ppm), the ketone carbonyl, the quaternary carbon of the Boc group (~79 ppm), and the methyl carbons of the Boc group (~28 ppm), along with signals for the pyrrolidine ring carbons.

-

IR (Infrared) Spectroscopy: Key vibrational bands would be expected for the C=O stretch of the ketone and the C=O stretch of the Boc-carbamate group.

Applications in Research and Drug Development

The pyrrolidine nucleus is a highly valued scaffold in medicinal chemistry due to its ability to serve as a versatile template for the development of novel therapeutic agents.[2][13][14] Its non-planar, three-dimensional structure allows for precise spatial orientation of substituents, which is critical for selective binding to enzyme active sites and receptors.[1]

Caption: Potential applications of the title compound as a chiral building block in drug discovery.

The title compound, with its defined stereochemistry and functional handles (ketone and Boc-protected amine), is an attractive starting material for the synthesis of more complex molecules. It can be envisioned as a key intermediate in the development of:

-

Enzyme Inhibitors: The pyrrolidinone core is present in many inhibitors of enzymes such as proteases and kinases.

-

Antiviral and Anticancer Agents: Many antiviral and anticancer drugs incorporate modified five-membered nitrogen heterocycles.[14]

-

Central Nervous System (CNS) Agents: The pyrrolidine scaffold is a common feature in drugs targeting CNS disorders.[13]

Safety and Handling

Specific safety data for tert-Butyl (R)-2-methyl-3-oxopyrrolidine-1-carboxylate is not available. The following precautions are based on data for the unmethylated analog, tert-butyl 3-oxopyrrolidine-1-carboxylate, and general guidelines for handling N-Boc protected heterocyclic compounds.[15][16][17][18][19]

-

Hazard Statements: Based on analogs, may be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[16]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles.

-

Skin Protection: Wear compatible chemical-resistant gloves and a lab coat.

-

Respiratory Protection: Use in a well-ventilated area or with a fume hood.

-

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid inhalation of any dust or vapors. Wash hands thoroughly after handling.[15][18]

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container. Some related compounds are stored under inert gas.

References

- Gribble, M. W., et al. Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. ACS Omega, 2022.

- Li Petri, G., et al. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 2021.

-

PubChem. tert-Butyl 3-oxopyrrolidine-1-carboxylate. [Link]

- Royal Society of Chemistry. Total synthesis of phenanthroindolizidine alkaloids via asymmetric deprotonation of N-Boc-pyrrolidine. RSC Advances, 2017.

-

Poyraz, S., et al. Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology, 2023. [Link]

- Beak, P., et al. Complex Induced Proximity Effects: Enantioselective Syntheses Based on Asymmetric Deprotonations of N-Boc-pyrrolidines. Journal of the American Chemical Society, 1996.

-

ChemExper. 3-Oxopyrrolidine-1-carboxylic acid tert-butyl ester. [Link]

-

ResearchGate. Asymmetric deprotonation of N-Boc-piperidines. [Link]

-

Frontiers. Recent insights about pyrrolidine core skeletons in pharmacology. [Link]

-

PMC. Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes. [Link]

-

Home Sunshine Pharma. N-(tert-Butoxycarbonyl)-3-pyrrolidinone CAS 101385-93-7. [Link]

-

ChemBK. CAS: 101385-93-7. [Link]

-

PubChem. tert-Butyl 3-oxopiperidine-1-carboxylate. [Link]

-

Pharmaffiliates. N-Boc-3-pyrrolidinone (BSC). [Link]

-

White Rose eTheses Online. “High” Temperature Asymmetric Lithiation of N-Boc Heterocycles: Synthesis of Tetra-Substituted Pyrrolidines. [Link]

-

LookChem. CAS No.101385-93-7,N-Boc-3-pyrrolidinone Suppliers. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Recent insights about pyrrolidine core skeletons in pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. N-(tert-Butoxycarbonyl)-3-pyrrolidinone CAS 101385-93-7 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 5. N-Boc-3-pyrrolidinone | 101385-93-7 [chemicalbook.com]

- 6. lookchem.com [lookchem.com]

- 7. echemi.com [echemi.com]

- 8. Tert-butyl 3-oxopyrrolidine-1-carboxylate | C9H15NO3 | CID 471360 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 15. aksci.com [aksci.com]

- 16. fishersci.no [fishersci.no]

- 17. capotchem.cn [capotchem.cn]

- 18. spectrumchemical.com [spectrumchemical.com]

- 19. fishersci.com [fishersci.com]

A Technical Guide to the Molecular Weight Determination of tert-Butyl 2-methyl-3-oxopyrrolidine-1-carboxylate

Abstract: This technical guide provides a comprehensive framework for the determination and confirmation of the molecular weight of tert-Butyl 2-methyl-3-oxopyrrolidine-1-carboxylate, a substituted N-Boc-pyrrolidinone derivative. While this specific compound is not extensively documented in publicly accessible chemical databases, its theoretical molecular properties can be precisely calculated from its structure. This document serves as a detailed resource for researchers, scientists, and drug development professionals, outlining the fundamental principles and step-by-step experimental protocols required for empirical validation. We delve into the core analytical techniques of Mass Spectrometry and Elemental Analysis, presenting not just the methodology but the scientific rationale behind each step, ensuring a self-validating and robust analytical workflow.

Introduction: The Significance of Pyrrolidine Scaffolds

Nitrogen-containing heterocycles are foundational scaffolds in medicinal chemistry, with 59% of all unique small-molecule drugs approved by the U.S. FDA containing at least one such ring system. Among these, the pyrrolidine ring is a prevalent structure, valued for its conformational rigidity and its utility as a versatile synthetic intermediate. The introduction of a tert-butoxycarbonyl (Boc) protecting group is a common strategy in multi-step syntheses, enabling precise chemical modifications.

The target of this guide, tert-Butyl 2-methyl-3-oxopyrrolidine-1-carboxylate, represents a chiral building block with potential applications in the synthesis of novel therapeutic agents. Accurate determination of its molecular weight is the first and most critical step in its chemical characterization, confirming its identity, purity, and elemental composition before its use in further research and development.

Theoretical Physicochemical Properties

Prior to empirical analysis, the theoretical molecular properties of the target compound are calculated based on its deduced chemical structure. This provides the benchmark against which all experimental data will be compared.

Molecular Structure and Formula

The structure consists of a five-membered pyrrolidine ring functionalized with a ketone at the 3-position, a methyl group at the 2-position, and a tert-butoxycarbonyl protecting group on the nitrogen atom.

Based on this structure, the molecular formula is determined to be C₁₀H₁₇NO₃ .

Calculated Molecular Weight

The molecular weight is calculated from the molecular formula using the atomic weights of its constituent elements. An isomer with the same molecular formula, (-)-Ecgonine methyl ester, is listed in the PubChem database with a molecular weight of 199.25 g/mol , which corroborates the following calculation[1].

| Element | Count | Atomic Weight ( g/mol ) | Total Weight ( g/mol ) |

| Carbon (C) | 10 | 12.011 | 120.110 |

| Hydrogen (H) | 17 | 1.008 | 17.136 |

| Nitrogen (N) | 1 | 14.007 | 14.007 |

| Oxygen (O) | 3 | 15.999 | 47.997 |

| Total | 199.250 | ||

| Monoisotopic Mass | 199.120843 Da |

Table 1: Theoretical Elemental Composition and Molecular Weight of C₁₀H₁₇NO₃.

These calculated values serve as the primary hypotheses to be tested and confirmed by the experimental protocols detailed below.

Experimental Determination of Molecular Weight: A Two-Pillar Approach

A robust confirmation of a compound's identity relies on orthogonal analytical methods. For molecular weight and formula determination, the gold standards are Mass Spectrometry (MS) and Elemental Analysis (EA).

Pillar 1: Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[2][3] This provides a direct measurement of the molecular mass and can offer structural insights through fragmentation analysis.

Causality Behind Experimental Choices: For a molecule like an N-Boc protected pyrrolidinone, a "soft" ionization technique such as Electrospray Ionization (ESI) is preferred over harsher methods like Electron Ionization (EI). This is because the Boc group is thermally labile and prone to fragmentation. ESI minimizes fragmentation, increasing the likelihood of observing the intact molecular ion, which is crucial for confirming the molecular weight.[4][5] High-Resolution Mass Spectrometry (HRMS), often using a Time-of-Flight (TOF) or Orbitrap analyzer, is chosen to obtain a highly accurate mass measurement, which can be used to confirm the elemental composition.

-

Sample Preparation:

-

Accurately weigh approximately 1 mg of the synthesized tert-Butyl 2-methyl-3-oxopyrrolidine-1-carboxylate.

-

Dissolve the sample in 1 mL of a high-purity solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution.

-

Perform a serial dilution of the stock solution with the same solvent to a final concentration of approximately 1-10 µg/mL. The optimal concentration should be determined empirically to avoid detector saturation.

-

-

Instrumentation and Ionization:

-

Utilize a High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap) equipped with an Electrospray Ionization (ESI) source.

-

Set the ESI source to operate in positive ion mode. The tertiary amine in the pyrrolidine ring and the amide/ketone oxygens can be readily protonated.

-

Infuse the sample solution directly into the ESI source at a low, consistent flow rate (e.g., 5-10 µL/min) using a syringe pump.

-

-

Data Acquisition:

-

Acquire the mass spectrum over a mass range that comfortably includes the expected molecular ions, for instance, m/z 50-500.

-

The primary ions of interest are the protonated molecule [M+H]⁺ and the sodium adduct [M+Na]⁺.

-

Expected [M+H]⁺: 199.1208 + 1.0078 = 200.1286 m/z

-

Expected [M+Na]⁺: 199.1208 + 22.9898 = 222.1106 m/z

-

-

-

Data Analysis and Validation:

-

Identify the peak corresponding to the exact mass of the protonated molecule [M+H]⁺ or the sodium adduct [M+Na]⁺.

-

The trustworthiness of the measurement is confirmed if the experimentally measured mass is within a narrow tolerance (typically < 5 ppm) of the calculated theoretical mass.

-

Analyze any observed fragment ions. A characteristic loss of the tert-butyl group (57 Da) or isobutylene (56 Da) from the molecular ion is a strong indicator of the Boc-protecting group's presence.

-

Pillar 2: Elemental Analysis (EA)

Elemental analysis by combustion provides the mass percentage of carbon, hydrogen, and nitrogen in a pure organic compound.[6] This technique offers an independent, orthogonal validation of the molecular formula derived from the structural hypothesis and HRMS data.

Causality Behind Experimental Choices: Combustion analysis is the definitive method for determining the elemental composition of an organic compound.[7][8] The sample is combusted in an oxygen-rich environment, converting all carbon to CO₂, hydrogen to H₂O, and nitrogen to N₂ gas. These gases are then quantitatively measured. The results are highly accurate and provide a fundamental check on the compound's purity and proposed formula. An experimental composition that matches the theoretical values within an accepted tolerance (typically ±0.4%) provides strong evidence for the proposed molecular formula.

-

Sample Preparation:

-

Ensure the sample is meticulously purified (e.g., by column chromatography or recrystallization) and thoroughly dried under high vacuum to remove all residual solvents and water. This is the most critical step for accuracy.

-

Accurately weigh 1-3 mg of the pure, dry compound into a tin or silver capsule using a microbalance.

-

-

Instrumentation and Combustion:

-

Use a modern CHN elemental analyzer.

-

The instrument will drop the encapsulated sample into a furnace with a pure oxygen atmosphere at a high temperature (typically ~900-1200 °C).

-

The sample undergoes "flash combustion," converting the elements into their gaseous oxides (CO₂, H₂O, NOx) and elemental nitrogen (N₂).

-

-

Reduction and Separation:

-

The combustion gases pass through a reduction chamber (often containing copper) to convert nitrogen oxides (NOx) to N₂ gas.

-

The resulting mixture of CO₂, H₂O, and N₂ is then passed through a chromatographic column which separates the individual gases.

-

-

Detection and Quantification:

-

A thermal conductivity detector (TCD) measures the concentration of each gas as it elutes from the column.

-

The instrument's software, calibrated with known standards, calculates the mass percentage of C, H, and N in the original sample.

-

-

Data Analysis and Validation:

-

Compare the experimental mass percentages with the theoretical values calculated from the proposed formula, C₁₀H₁₇NO₃.

-

Theoretical % Composition:

-

%C = (120.110 / 199.250) * 100 = 60.28%

-

%H = (17.136 / 199.250) * 100 = 8.60%

-

%N = (14.007 / 199.250) * 100 = 7.03%

-

-

A successful validation requires the experimental values to be within ±0.4% of these theoretical percentages.

-

Conclusion

The definitive characterization of a novel or sparsely documented chemical entity like tert-Butyl 2-methyl-3-oxopyrrolidine-1-carboxylate hinges on a rigorous, multi-faceted analytical approach. While its theoretical molecular weight is calculated to be 199.25 g/mol based on a molecular formula of C₁₀H₁₇NO₃ , this must be treated as a hypothesis pending empirical validation.

By employing the orthogonal, self-validating pillars of High-Resolution Mass Spectrometry and Elemental Analysis as detailed in this guide, researchers can confidently confirm the molecular weight, verify the elemental composition, and establish the purity of the compound. This foundational data is indispensable for ensuring the integrity of subsequent research and the successful development of new chemical entities in the pharmaceutical landscape.

References

-

Stark, A. (2022). Mass Spectrometry. Springer Nature. [Link]

-

Chemistry LibreTexts. (2021). 1.5.5: Measuring the Molecular Mass of Organic Compounds- Mass Spectrometry. [Link]

-

ResearchGate. (2018). Chapter 6 Elemental Analysis and Biological Characterization. [Link]

-

Universal Lab. (2024). Basic principles and tests of organic element analysis. [Link]

-

PubChem. (2026). (-)-Ecgonine methyl ester. National Center for Biotechnology Information. [Link]

-

BYJU'S. (n.d.). How can mass spectrometry determine molecular weight of organic compounds?. [Link]

-

University of Babylon. (n.d.). Element analysis. [Link]

-

Elementar. (n.d.). The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. [Link]

-

Chemistry LibreTexts. (2015). 11.9: Measuring the Molecular Mass of Organic Compounds: Mass Spectrometry. [Link]

-

Enhanced Introductory College Chemistry. (n.d.). 29.7 Mass Spectrometry (MS). [Link]

Sources

- 1. (-)-Ecgonine methyl ester | C10H17NO3 | CID 104904 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. jk-sci.com [jk-sci.com]

- 3. Tert-butyl 3-Cyano-4-oxo-pyrrolidine-1-carboxylate | C10H14N2O3 | CID 2756790 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. 1-tert-butyl 2-methyl (2S)-4-oxopyrrolidine-1,2-dicarboxylate | C11H17NO5 | CID 10988485 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chemscene.com [chemscene.com]

- 7. 194924-96-4|1-tert-Butyl 2-methyl 3-oxopyrrolidine-1,2-dicarboxylate|BLD Pharm [bldpharm.com]

- 8. Tert-butyl 3-oxopyrrolidine-1-carboxylate | C9H15NO3 | CID 471360 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Structure Elucidation of tert-Butyl 2-methyl-3-oxopyrrolidine-1-carboxylate

Abstract

The definitive assignment of a chemical structure is a cornerstone of modern drug discovery and development. Trivial errors in structural confirmation can lead to significant downstream consequences, including misinterpreted structure-activity relationships (SAR), wasted resources, and potential safety liabilities. This in-depth guide provides a comprehensive, logic-driven workflow for the complete structure elucidation of tert-Butyl 2-methyl-3-oxopyrrolidine-1-carboxylate, a substituted heterocyclic building block. We move beyond a simple recitation of data, instead focusing on the causality behind the experimental choices. This document details a systematic approach employing Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and a suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) experiments. Each step is designed to be self-validating, providing an unambiguous and robust confirmation of the molecular architecture. This guide is intended for researchers, chemists, and quality control professionals who require a field-proven methodology for structural verification.

Introduction: The Imperative for Unambiguous Characterization

tert-Butyl 2-methyl-3-oxopyrrolidine-1-carboxylate (Molecular Formula: C₁₀H₁₇NO₃) is a chiral heterocyclic compound featuring a pyrrolidinone core. This scaffold is of significant interest in medicinal chemistry, appearing in a variety of biologically active molecules. The molecule contains a tert-butoxycarbonyl (Boc) protecting group, a ketone, and a stereocenter at the C2 position, introducing considerable complexity into its spectroscopic signature.

The presence of diastereotopic protons on the pyrrolidine ring, coupled with rotational isomerism (rotamers) often induced by the bulky Boc group, can lead to complex and overlapping signals in simple 1D NMR spectra.[1] Therefore, a multi-technique, systematic approach is not merely recommended; it is essential for absolute structural confidence. This guide will walk through the logical progression of experiments required to assemble the molecular puzzle from its constituent spectroscopic data.

The Elucidation Workflow: A Strategic Approach

A robust structure elucidation workflow does not rely on a single piece of evidence but rather on the convergence of data from multiple orthogonal techniques. Each experiment provides a unique piece of information, and their combination allows for the confident assignment of the complete chemical structure.

Our strategy begins with macro-level information (molecular formula and functional groups) and progressively drills down to the fine details of atomic connectivity.

Caption: A strategic workflow for structure elucidation, progressing from molecular formula to atomic connectivity.

Mass Spectrometry (MS): Establishing the Molecular Formula

Expertise & Causality: The first step in any structure elucidation is to determine the molecular weight and, ideally, the elemental composition. High-Resolution Mass Spectrometry (HRMS) is the gold standard for this purpose, providing a highly accurate mass measurement that can confirm the molecular formula.

An Electrospray Ionization (ESI) source is typically used for a molecule of this nature, as it is a "soft" ionization technique that minimizes fragmentation and preserves the molecular ion.[2]

Expected Data: The molecular formula C₁₀H₁₇NO₃ gives a monoisotopic mass of 199.1208 Da.

| Ion Species | Calculated Exact Mass (m/z) |

| [M+H]⁺ | 200.1281 |

| [M+Na]⁺ | 222.1101 |

Fragmentation Analysis: While the primary goal is to observe the molecular ion, fragmentation patterns can provide valuable structural clues. For ketones, a major fragmentation pathway is alpha-cleavage—the breaking of the C-C bond adjacent to the carbonyl group.[3] Another potential pathway is the loss of the Boc group.

-

Alpha-Cleavage: Cleavage of the C2-C3 bond or C3-C4 bond.

-

Loss of tert-butyl: A fragment corresponding to [M - 56]⁺.

-

Loss of Boc group: A fragment corresponding to [M - 100]⁺.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

Expertise & Causality: IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.[4] For our target compound, we are specifically looking for the characteristic stretching frequencies of two different carbonyl groups: the ketone and the carbamate from the Boc group. The position of these peaks provides crucial confirmation of the molecular backbone.

Expected Data: The presence of two distinct carbonyl environments will lead to two strong absorption bands in the carbonyl region of the spectrum.

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| ~1740-1750 | Strong | C=O Stretch (Ketone) | The five-membered ring introduces ring strain, which typically shifts the ketone stretch to a higher wavenumber compared to an acyclic ketone (~1715 cm⁻¹).[5] |

| ~1690-1700 | Strong | C=O Stretch (Carbamate) | The carbamate carbonyl stretch is a characteristic feature of the Boc protecting group.[2][6] |

| ~2870-2980 | Medium-Strong | C-H Stretch (Aliphatic) | Corresponds to the sp³ C-H bonds of the pyrrolidine ring, methyl group, and Boc group. |

| ~1160-1250 | Strong | C-O Stretch | Characteristic of the ester-like C-O bonds within the carbamate group.[2] |

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map

NMR spectroscopy provides the most detailed information, allowing us to map the carbon-hydrogen framework and determine the precise connectivity of the atoms. For a molecule with the complexity of tert-Butyl 2-methyl-3-oxopyrrolidine-1-carboxylate, a full suite of 1D and 2D experiments is required.[7]

5.1. ¹H NMR: Initial Proton Inventory

The ¹H NMR spectrum gives the number of different proton environments and their neighboring protons (through spin-spin coupling). The presence of the chiral center at C2 and the rigidifying effect of the five-membered ring are expected to make the protons on C4 and C5 diastereotopic, meaning they are chemically non-equivalent and will appear as distinct signals, each coupling to the other.

5.2. ¹³C NMR & DEPT-135: The Carbon Backbone

The ¹³C NMR spectrum reveals the number of unique carbon environments. The DEPT-135 (Distortionless Enhancement by Polarization Transfer) experiment is crucial for differentiating between CH₃, CH₂, and CH carbons, which greatly simplifies the assignment process.[8]

Predicted ¹H and ¹³C NMR Data Summary (in CDCl₃):

| Position | Group | ¹³C Shift (ppm) | ¹H Shift (ppm) | ¹H Multiplicity |

| 1 | C=O (Boc) | ~154 | - | - |

| 2 | CH | ~60-65 | ~4.0-4.2 | q (quartet) |

| 3 | C=O (Ketone) | ~209-212 | - | - |

| 4 | CH₂ | ~45-50 | ~2.5-2.8 | m (multiplet) |

| 5 | CH₂ | ~35-40 | ~3.4-3.6 | m (multiplet) |

| 6 (Me) | CH₃ | ~15-20 | ~1.2-1.4 | d (doublet) |

| 7 (Boc) | C(CH₃)₃ | ~80 | - | - |

| 8 (Boc) | C(CH₃)₃ | ~28.4 | ~1.4-1.5 | s (singlet) |

Note: Due to rotational isomers (rotamers) around the N-Boc bond, some peaks may appear broadened or as duplicate signals.[9]

5.3. 2D NMR: Connecting the Dots

While 1D NMR provides the pieces, 2D NMR shows how they connect.[10]

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2 or 3 bonds). It is indispensable for tracing the proton connectivity within the pyrrolidine ring.[11] We expect to see correlations between:

-

The C2-H proton and the C6-H₃ methyl protons.

-

The C2-H proton and the diastereotopic C4-H₂ protons.

-

The C4-H₂ protons and the C5-H₂ protons.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates each proton signal directly to the carbon signal it is attached to (¹J coupling). This allows for the unambiguous assignment of protonated carbons.[12] For example, the proton signal at ~1.2-1.4 ppm (d) will show a cross-peak to the carbon signal at ~15-20 ppm, confirming this pair as the C6 methyl group.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is arguably the most powerful for elucidating the overall structure. It reveals long-range correlations (2-3 bonds) between protons and carbons.[13] This is how we connect the different fragments of the molecule. Key expected correlations include:

-

From the Boc methyl protons (C8-H₃): A correlation to the Boc quaternary carbon (C7) and the Boc carbonyl carbon (C1). This confirms the entire tert-butoxycarbonyl group.

-

From the C6 methyl protons: Correlations to C2 and the ketone carbonyl C3. This definitively places the methyl group at the C2 position, adjacent to the ketone.

-

From the C2 proton: Correlations to the ketone carbonyl (C3) and the C4 carbon.

-

From the C5 protons: A correlation to the Boc carbonyl carbon (C1), confirming the N-Boc linkage to the ring.

Sources

- 1. The barrier to enantiomerization of N-Boc-2-lithiopyrrolidine: the effect of chiral and achiral diamines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. youtube.com [youtube.com]

- 5. youtube.com [youtube.com]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. web.uvic.ca [web.uvic.ca]

- 9. mdpi.com [mdpi.com]

- 10. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]

- 11. m.youtube.com [m.youtube.com]

- 12. rsc.org [rsc.org]

- 13. researchgate.net [researchgate.net]

1-Boc-2-methyl-3-oxopyrrolidine properties

An In-depth Technical Guide to 1-Boc-2-methyl-3-oxopyrrolidine: A Versatile Chiral Building Block for Drug Discovery

Abstract

The pyrrolidine scaffold is a cornerstone of modern medicinal chemistry, recognized as a privileged structure in numerous FDA-approved therapeutics.[1] Its three-dimensional geometry offers a distinct advantage over flat aromatic systems, enabling improved pharmacological profiles. This guide focuses on 1-Boc-2-methyl-3-oxopyrrolidine , a chiral building block poised for significant utility in drug discovery. While specific experimental data for this compound is not extensively documented in public literature, this whitepaper, written from the perspective of a Senior Application Scientist, will provide a comprehensive overview of its predicted properties, a proposed robust synthesis, detailed characterization protocols, and its potential applications. We will leverage data from structurally related analogs to build a predictive framework, offering researchers a solid foundation for incorporating this valuable intermediate into their synthetic programs.

The Strategic Value of the Pyrrolidine Scaffold

In contemporary drug development, there is a significant drive to move beyond flat, sp²-hybridized molecules. This "escape from flatland" is a strategic effort to enhance properties such as solubility, metabolic stability, and target selectivity by increasing the fraction of sp³-hybridized carbons (Fsp³).[2] The pyrrolidine ring is an exemplary scaffold in this regard.

The inherent conformational constraints of the five-membered ring reduce the entropic penalty upon binding to a biological target, which can lead to enhanced potency.[2] The introduction of substituents, such as the methyl group at the C-2 position in 1-Boc-2-methyl-3-oxopyrrolidine, creates a fixed chiral center, providing a rigid framework for orienting other functional groups and achieving precise interactions within a target's binding site. The tert-butoxycarbonyl (Boc) protecting group offers robust stability under various conditions while allowing for facile deprotection under acidic conditions, making it a highly versatile tool in multi-step synthesis.[3]

Physicochemical and Spectroscopic Profile

Precise characterization is fundamental to the successful application of any chemical building block. While comprehensive experimental data for 1-Boc-2-methyl-3-oxopyrrolidine is sparse, we can predict its core properties and spectroscopic signatures based on its constituent functional groups and data from close structural analogs like tert-butyl 3-oxopyrrolidine-1-carboxylate.[4]

Chemical and Physical Properties

The following table summarizes the core identifiers and predicted physical properties for 1-Boc-2-methyl-3-oxopyrrolidine.

| Property | Value | Source / Method |

| IUPAC Name | tert-butyl 2-methyl-3-oxopyrrolidine-1-carboxylate | Structure-based |

| Molecular Formula | C₁₀H₁₇NO₃ | Calculated |

| Molecular Weight | 199.25 g/mol | Calculated |

| SMILES | CC1C(=O)CN(C1)C(=O)OC(C)(C)C | Structure-based |

| InChIKey | Generated from structure | Structure-based |

| CAS Number | Not readily available in public databases | - |

| Predicted Boiling Point | ~300-330 °C | Analog Comparison[5][6] |

| Predicted Density | ~1.1-1.2 g/cm³ | Analog Comparison[5][6] |

Predicted Spectroscopic Signatures

The following is a predictive analysis of the key spectroscopic features essential for the structural verification of 1-Boc-2-methyl-3-oxopyrrolidine.

¹H NMR (Proton NMR):

-

Boc Group: A sharp singlet integrating to 9 protons is expected around δ 1.4-1.5 ppm.

-

Methyl Group (C2): A doublet integrating to 3 protons is expected, with its chemical shift influenced by the adjacent chiral center.

-

Pyrrolidine Ring Protons: A series of complex multiplets between δ 2.0 and 4.0 ppm. The protons on C4 and C5, as well as the single proton on C2, will exhibit diastereotopicity and complex spin-spin coupling.

¹³C NMR (Carbon NMR):

-

Ketone Carbonyl: A peak in the downfield region, typically around δ 205-210 ppm.

-

Boc Carbonyl: A peak around δ 154-155 ppm.

-

Boc Quaternary Carbon: A peak around δ 79-80 ppm.

-

Pyrrolidine Carbons: Peaks corresponding to the CH and CH₂ groups of the ring, expected between δ 30 and 60 ppm.

-

Boc Methyl Carbons: A peak around δ 28 ppm.

-

C2-Methyl Carbon: A peak in the aliphatic region, typically δ 15-25 ppm.

IR (Infrared) Spectroscopy:

-

Ketone C=O Stretch: A strong, sharp absorption band around 1740-1760 cm⁻¹.

-

Urethane C=O Stretch (Boc): A strong absorption band around 1690-1710 cm⁻¹.

-

C-N Stretch: An absorption in the 1100-1250 cm⁻¹ region.

-

C-H Stretch (Aliphatic): Absorptions just below 3000 cm⁻¹.

MS (Mass Spectrometry):

-

[M+H]⁺: The protonated molecular ion should be observed at m/z 200.13.

-

[M+Na]⁺: The sodium adduct is commonly observed at m/z 222.11.

-

Fragmentation: A characteristic loss of isobutylene (56 Da) or the entire tert-butyl group (57 Da) from the Boc group is a hallmark fragmentation pattern.

Synthesis and Reactivity

A robust and scalable synthetic route is critical for the utility of a building block. While a specific, published procedure for 1-Boc-2-methyl-3-oxopyrrolidine is not readily found, a logical pathway can be constructed based on established organic chemistry principles, such as the Dieckmann condensation.

Proposed Synthetic Pathway

The proposed synthesis begins with N-Boc-sarcosine and ethyl acrylate. This approach builds the carbon backbone and then utilizes an intramolecular cyclization to form the pyrrolidinone ring.

Caption: Proposed synthesis of 1-Boc-2-methyl-3-oxopyrrolidine.

Detailed Experimental Protocol (Proposed)

This protocol is a proposed methodology and should be optimized for safety and yield in a laboratory setting.

Step 1: Michael Addition

-

To a solution of N-Boc-sarcosine methyl ester (1.0 eq) in a suitable aprotic solvent (e.g., THF, 0.5 M), add a strong, non-nucleophilic base such as sodium hydride (NaH, 1.1 eq) or lithium diisopropylamide (LDA) at 0 °C under an inert atmosphere (N₂ or Ar).

-

Stir the mixture for 30 minutes at 0 °C.

-

Slowly add ethyl acrylate (1.1 eq) dropwise, maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring by TLC until the starting material is consumed.

-

Carefully quench the reaction by adding a saturated aqueous solution of NH₄Cl.

-

Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude diester intermediate.

Step 2: Dieckmann Condensation

-

Dissolve the crude diester intermediate from Step 1 in anhydrous toluene (0.3 M).

-

Add a strong base, such as sodium ethoxide (NaOEt, 1.5 eq) or potassium tert-butoxide (t-BuOK), portion-wise at room temperature under an inert atmosphere.

-

Heat the reaction mixture to 80-100 °C and stir for 4-6 hours. Monitor the formation of the cyclic β-keto ester by TLC.

-

Cool the reaction to room temperature and quench with 1 M HCl, adjusting the pH to ~5-6.

-

Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

-

Purify the crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford pure 1-Boc-2-methyl-3-oxopyrrolidine.

Key Reactive Sites and Synthetic Utility

The true value of this building block lies in the orthogonal reactivity of its functional groups.

Caption: Key reactive sites on the 1-Boc-2-methyl-3-oxopyrrolidine scaffold.

-

The Ketone: This is the primary site for introducing diversity. It can undergo reductive amination to install substituted amines, Wittig reactions to form exocyclic double bonds, or nucleophilic addition with organometallics (e.g., Grignard reagents) to create tertiary alcohols.

-

The Boc Group: Stable to a wide range of nucleophilic and basic conditions, it is readily removed with strong acids like trifluoroacetic acid (TFA) or HCl in dioxane. This unmasks the secondary amine, which can then be functionalized via acylation, alkylation, or used in further coupling reactions.

-

The α-Protons: The protons at the C2 and C4 positions are acidic and can be removed by a strong base to form an enolate, which can then act as a nucleophile in alkylation or aldol-type reactions.

Applications in Drug Discovery

This building block is a powerful tool for generating novel chemical entities with desirable three-dimensional characteristics. Its utility spans the entire drug discovery pipeline, from library synthesis to lead optimization.[][8]

Workflow: From Building Block to Lead Candidate

Caption: Role of the building block in a typical drug discovery workflow.

By leveraging the reactive handles, chemists can rapidly generate large libraries of analogs. For example, a matrix of different amines for reductive amination and various acyl chlorides for N-functionalization after Boc deprotection can quickly populate novel chemical space. This approach is invaluable for identifying initial "hits" in a screening campaign and subsequently exploring the structure-activity relationship (SAR) to improve potency and selectivity.

Analytical Characterization Protocols

Rigorous analytical validation is non-negotiable. The following are standard, self-validating protocols for the characterization of the synthesized 1-Boc-2-methyl-3-oxopyrrolidine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.7 mL of deuterated chloroform (CDCl₃).

-

Acquisition: Record ¹H and ¹³C spectra on a 400 MHz or higher spectrometer. Include standard 2D experiments like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) to confirm proton-proton and proton-carbon connectivities, which is crucial for assigning the complex signals of the pyrrolidine ring.

-

Validation: The integration of the ¹H spectrum should correspond to the 17 protons. The number of signals in the ¹³C spectrum should match the 10 unique carbons. 2D NMR data must be consistent with the proposed structure.

High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Prepare a dilute solution (~10 µg/mL) of the compound in methanol or acetonitrile.

-

Instrumentation: Use a mass spectrometer with an electrospray ionization (ESI) source, capable of high-resolution measurement (e.g., TOF or Orbitrap).

-

Analysis: Acquire the spectrum in positive ion mode. The measured mass of the [M+H]⁺ or [M+Na]⁺ ion should be within 5 ppm of the calculated theoretical mass.[9] This provides unambiguous confirmation of the elemental composition.

Conclusion

1-Boc-2-methyl-3-oxopyrrolidine represents a valuable, albeit underutilized, building block for modern medicinal chemistry. Its defined stereochemistry, Fsp³-rich character, and versatile functional handles make it an ideal starting point for synthesizing novel compounds with complex three-dimensional architectures. This guide provides the necessary predictive data, a robust synthetic strategy, and detailed analytical protocols to empower researchers to confidently incorporate this scaffold into their drug discovery programs, facilitating the development of next-generation therapeutics.

References

- Macmillan Group - Princeton University. (n.d.). SUPPLEMENTARY INFORMATION.

- Guidechem. (n.d.). 1-Tert-Butyl 2-methyl 3-oxopyrrolidine-1,2-dicarboxylate 194924-96-4.

- PubChem. (n.d.). tert-Butyl 3-oxopyrrolidine-1-carboxylate.

- BLDpharm. (n.d.). Application of Bicyclic Pyrrolidine in Drug Development.

- Benchchem. (n.d.). 3-Acetyl-1-Boc-pyrrolidine in Drug Discovery: A Technical Guide to Derivatives and Analogs.

- Google Patents. (n.d.). CN102241617A - Synthesis method of 1-tert-butoxycarbonyl-3-pyrrolidone.

- Chongqing Chemdad Co., Ltd. (n.d.). 1-tert-butyl 2-methyl 3-oxopyrrolidine-1,2-dicarboxylate.

- BOC Sciences. (n.d.). Building Block Synthesis for R&D.

- Benchchem. (n.d.). Spectroscopic Characterization of (S)-3-Acetyl-1-Boc-pyrrolidine: A Technical Guide.

- ResearchGate. (2023). The Reactivity of the N-Boc Protecting Group: An Underrated Feature.

- BioSpace. (2019). BOC Sciences to Launch Chemical Building Block Synthesis for Drug Discovery.

- PubMed. (2019). Application of the concept of oxime library screening by mass spectrometry (MS) binding assays to pyrrolidine-3-carboxylic acid derivatives as potential inhibitors of γ-aminobutyric acid transporter 1 (GAT1).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Application of Bicyclic Pyrrolidine in Drug Development [bldpharm.com]

- 3. researchgate.net [researchgate.net]

- 4. Tert-butyl 3-oxopyrrolidine-1-carboxylate | C9H15NO3 | CID 471360 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Page loading... [wap.guidechem.com]

- 6. 1-tert-butyl 2-methyl 3-oxopyrrolidine-1,2-dicarboxylate Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 8. BOC Sciences to Launch Chemical Building Block Synthesis for Drug Discovery - BioSpace [biospace.com]

- 9. Application of the concept of oxime library screening by mass spectrometry (MS) binding assays to pyrrolidine-3-carboxylic acid derivatives as potential inhibitors of γ-aminobutyric acid transporter 1 (GAT1) - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: The Significance of the Pyrrolidine Scaffold

An In-Depth Technical Guide to the Characterization of N-Boc-2-methyl-3-pyrrolidinone

For Researchers, Scientists, and Drug Development Professionals

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs and clinical candidates.[1] Its conformational rigidity and ability to engage in key hydrogen bonding interactions make it an ideal building block for designing potent and selective therapeutic agents. N-Boc-2-methyl-3-pyrrolidinone, a protected and functionalized derivative, serves as a critical chiral intermediate in the synthesis of complex molecules. Its precise characterization is not merely a procedural step but the foundation upon which reliable, reproducible, and scalable drug discovery programs are built. This guide provides a comprehensive, field-proven approach to the multi-faceted characterization of this key intermediate, emphasizing the causality behind analytical choices to ensure scientific integrity.

Core Physicochemical Properties and Safety Mandates

A foundational understanding of the molecule's basic properties and handling requirements is paramount before any analytical work commences.

Physicochemical Data Summary

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₅NO₃ | [2][3] |

| Molecular Weight | 185.22 g/mol | [2][3] |

| IUPAC Name | tert-butyl 2-methyl-3-oxopyrrolidine-1-carboxylate | [4] |

| Synonyms | 1-Boc-2-methyl-3-pyrrolidinone, N-Boc-2-methyl-3-pyrrolidone | [4] |

| Appearance | Typically a solid at room temperature | |

| Melting Point | 34-38 °C (for the closely related N-Boc-3-pyrrolidinone) |

Mandatory Safety Protocols

While specific data for N-Boc-2-methyl-3-pyrrolidinone is limited, data from analogous structures like N-methyl-2-pyrrolidone (NMP) and other pyrrolidinones suggest a cautious approach.[5][6][7][8]

-

Handling: Wear appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat.[5] Handle in a well-ventilated area or a chemical fume hood.

-

Hazards: May cause skin, eye, and respiratory irritation.[6][7] There is a potential for reproductive harm, a significant concern with related pyrrolidone structures.[5]

-

Storage: Store in a tightly closed container in a cool, dry place, away from ignition sources and strong oxidizing agents.[5] Some derivatives are light and moisture-sensitive.[5][6]

Synthesis and Purification Overview: A Causal Workflow

The quality of analytical data is directly dependent on the purity of the sample. A common synthetic route to pyrrolidinones involves the oxidation of the corresponding alcohol precursor. This context is crucial as it informs the potential impurity profile (e.g., unreacted starting material, over-oxidation products).

Sources

- 1. enamine.net [enamine.net]

- 2. N-Boc-3-pyrrolidinone synthesis - chemicalbook [chemicalbook.com]

- 3. N-Boc-3-ピロリジノン 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. Tert-butyl 3-oxopyrrolidine-1-carboxylate | C9H15NO3 | CID 471360 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. uni-muenster.de [uni-muenster.de]

- 6. louisville.edu [louisville.edu]

- 7. fishersci.com [fishersci.com]

- 8. cleartech.ca [cleartech.ca]

An In-depth Technical Guide to tert-Butyl 2-methyl-3-oxopyrrolidine-1-carboxylate

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Office of the Senior Application Scientist

This guide serves as a comprehensive technical resource on tert-butyl 2-methyl-3-oxopyrrolidine-1-carboxylate, a heterocyclic building block of significant interest in medicinal chemistry. We will delve into its precise chemical identity, synthesis, and analytical characterization, providing the field-proven insights necessary for its effective application in drug discovery and development programs.

Nomenclature and Structural Elucidation

The precise naming of a chemical entity is foundational to scientific communication. The molecule is a substituted pyrrolidine ring, which is a five-membered, non-aromatic heterocycle containing one nitrogen atom.

IUPAC Name: tert-butyl 2-methyl-3-oxopyrrolidine-1-carboxylate

Let's deconstruct this name to understand the structure:

-

pyrrolidine: This is the core five-membered saturated ring containing one nitrogen atom.

-

3-oxo: A ketone functional group (C=O) is present at the 3rd position of the ring.

-

2-methyl: A methyl group (-CH₃) is attached to the 2nd position.

-

1-carboxylate: The nitrogen atom at position 1 is part of a carboxylate ester group.

-

tert-butyl: The ester group is specifically a tert-butyl ester, derived from tert-butanol.

The presence of a chiral center at the 2-position means that this compound can exist as two enantiomers: (R)-tert-butyl 2-methyl-3-oxopyrrolidine-1-carboxylate and (S)-tert-butyl 2-methyl-3-oxopyrrolidine-1-carboxylate. The specific stereochemistry is critical in drug development and must be controlled during synthesis or resolved.

A related, but distinct, compound is 1-tert-Butyl 2-methyl 3-oxopyrrolidine-1,2-dicarboxylate, which features an additional carboxylate group at the 2-position.[1]